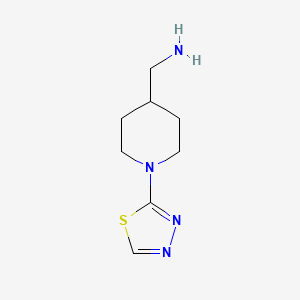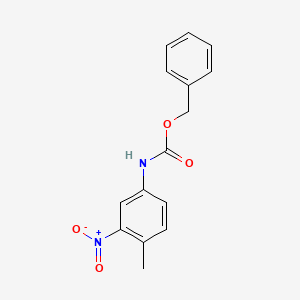
5-Azido-1,2,3-trichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-1,2,3-trichlorobenzene: is a synthetic organic compound characterized by the presence of three chlorine atoms and one azido group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1,2,3-trichlorobenzene typically involves the introduction of an azido group to a trichlorobenzene precursor. One common method is the reaction of 1,2,3-trichlorobenzene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions: 5-Azido-1,2,3-trichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Photolysis: UV light sources for generating reactive intermediates.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amines.
Photolysis: Formation of nitrenes and other reactive species.
科学的研究の応用
Chemistry: 5-Azido-1,2,3-trichlorobenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The azido group in this compound can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in biological systems. This has applications in drug development and diagnostic imaging .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of 5-Azido-1,2,3-trichlorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form reactive intermediates such as nitrenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making it useful in labeling and tracking studies .
類似化合物との比較
1,2,3-Trichlorobenzene: Lacks the azido group, making it less reactive in certain chemical reactions.
5-Azido-1,2,4-trichlorobenzene: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.
5-Azido-1,3,5-trichlorobenzene: Another isomer with different chlorine atom positions, affecting its chemical properties.
Uniqueness: 5-Azido-1,2,3-trichlorobenzene is unique due to the specific positioning of the azido and chlorine groups on the benzene ring. This unique arrangement imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis, materials science, and bioorthogonal chemistry .
特性
分子式 |
C6H2Cl3N3 |
|---|---|
分子量 |
222.5 g/mol |
IUPAC名 |
5-azido-1,2,3-trichlorobenzene |
InChI |
InChI=1S/C6H2Cl3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H |
InChIキー |
JWEXUSXQQIUBGO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


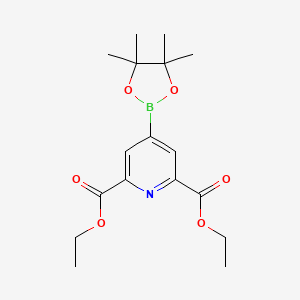
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
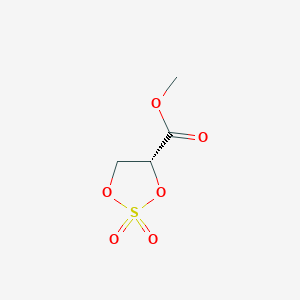
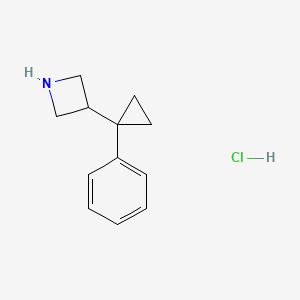
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
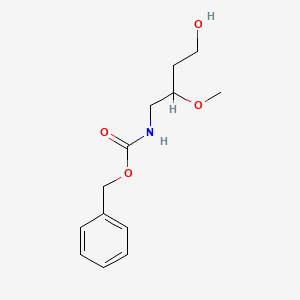



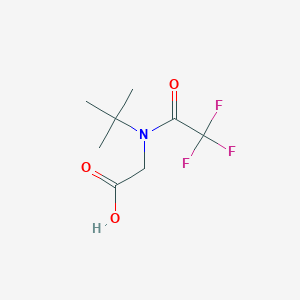
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
